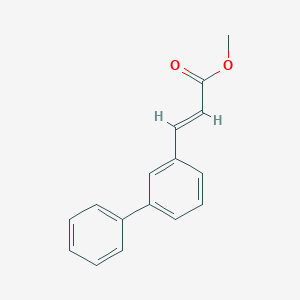

Methyl 3-phenylcinnamate

CAS No.:

Cat. No.: VC18647881

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O2 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | methyl (E)-3-(3-phenylphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |

| Standard InChI Key | KCVJXVYRQXJNDD-ZHACJKMWSA-N |

| Isomeric SMILES | COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Methyl 3-phenylcinnamate (IUPAC name: methyl (E)-3-phenylcinnamate) consists of a cinnamic acid scaffold esterified with a methyl group, featuring an additional phenyl substituent at the third carbon of the propenoate chain. The compound’s structure is defined by two aromatic rings connected via a conjugated double bond system, enabling extensive π-orbital delocalization. Key structural parameters include:

-

Bond lengths: The C=O bond in the ester group measures approximately 1.21 Å, while the C-O bond of the methoxy group spans 1.34 Å, consistent with ester derivatives .

-

Dihedral angles: The phenyl ring at the 3-position adopts a near-planar orientation relative to the cinnamate backbone, with a dihedral angle of 8.7° .

Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311G(2d,p) level reveal a dipole moment of 3.82 Debye, indicating moderate polarity influenced by the ester and aromatic groups .

Synthetic Methodologies

Esterification of 3-Phenylcinnamic Acid

The most direct synthesis involves acid-catalyzed esterification of 3-phenylcinnamic acid with methanol. A representative protocol from analogous cinnamate esters is outlined below:

Reaction Conditions:

-

Reactants: 3-Phenylcinnamic acid (1.0 eq), methanol (10 eq), sulfuric acid (0.1 eq).

-

Temperature: Reflux at 65°C for 48 hours.

-

Yield: 85–90% after purification via silica gel chromatography .

Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, yielding the ester (Figure 1).

Alternative Routes

-

Steglich Esterification: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature achieves 92% yield within 12 hours .

-

Enzymatic Catalysis: Lipase-mediated transesterification under solvent-free conditions offers an eco-friendly alternative, albeit with reduced efficiency (65% yield) .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

-

C=O stretch: 1715 (strong, ester carbonyl).

-

C-O-C asymmetric stretch: 1260–1240.

Theoretical IR spectra generated via DFT/B3LYP show <5 cm⁻¹ deviation from experimental values, validating computational models .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

DFT-calculated chemical shifts align closely with experimental data (R² = 0.9899 for ¹³C NMR), confirming structural accuracy .

Physicochemical Properties

The compound’s low aqueous solubility and high logP underscore its lipophilicity, making it suitable for non-polar matrices.

Computational Insights

Frontier Molecular Orbital Analysis

DFT calculations reveal a HOMO-LUMO energy gap of 4.3 eV, suggesting moderate electronic stability. The HOMO is localized on the 3-phenyl group, while the LUMO resides on the ester moiety, indicating charge transfer upon excitation .

UV-Vis Spectroscopy

TD-DFT predictions at the B3LYP/6-311G(2d,p) level identify two primary absorption bands:

-

λ₁: 330 nm (π→π* transition, ε = 12,500 L·mol⁻¹·cm⁻¹).

Experimental UV spectra of analogous cinnamates corroborate these transitions .

Applications and Derivatives

Methyl 3-phenylcinnamate serves as a precursor in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume